Methyl 3-carbamoyl-4-nitrobenzoate
Description
Methyl 3-carbamoyl-4-nitrobenzoate is a nitroaromatic ester derivative characterized by a benzoate backbone substituted with a carbamoyl group (-CONH₂) at the 3-position and a nitro group (-NO₂) at the 4-position.
Properties
IUPAC Name |
methyl 3-carbamoyl-4-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O5/c1-16-9(13)5-2-3-7(11(14)15)6(4-5)8(10)12/h2-4H,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMOILOVJDGPKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401273941 | |
| Record name | Methyl 3-(aminocarbonyl)-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401273941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76143-34-5 | |
| Record name | Methyl 3-(aminocarbonyl)-4-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76143-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(aminocarbonyl)-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401273941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-carbamoyl-4-nitrobenzoate typically involves the nitration of methyl benzoate followed by the introduction of a carbamoyl group. One common method includes the nitration of methyl benzoate using a mixture of concentrated sulfuric acid and nitric acid to yield methyl 3-nitrobenzoate. This intermediate is then subjected to a reaction with an appropriate carbamoylating agent, such as urea or carbamoyl chloride, under suitable conditions to form this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-carbamoyl-4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamoyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Reduction: The major product formed is Methyl 3-carbamoyl-4-aminobenzoate.
Substitution: Depending on the nucleophile used, various substituted benzoates can be formed.
Scientific Research Applications
Synthetic Methods
The synthesis of methyl 3-carbamoyl-4-nitrobenzoate typically involves the reaction of 4-nitrobenzoic acid derivatives with methyl isocyanate or other carbamoylating agents under controlled conditions. Common methods include:
- Reflux with Solvents: Using solvents like dichloroethane or trichlorophosphate to facilitate the reaction.
- Yield Optimization: Adjusting reaction times and temperatures to maximize yield, often achieving yields above 90% in laboratory settings .
Organic Synthesis
This compound serves as an important building block in organic synthesis. It can undergo various chemical transformations such as:
- Nucleophilic Substitution Reactions: The ester group can be substituted with amines or alcohols, producing different derivatives.
- Reduction Reactions: The nitro group can be reduced to an amine, which is valuable for synthesizing pharmaceuticals.
| Reaction Type | Description | Common Conditions |
|---|---|---|
| Nucleophilic Substitution | Ester group reacts with nucleophiles | Basic or acidic conditions |
| Reduction | Nitro group reduced to amine | Hydrogenation using Pd/C catalyst |
Research has indicated that this compound exhibits potential biological activity. Studies have focused on its interactions with biomolecules, suggesting possible applications in drug development:
- Antimicrobial Activity: Preliminary studies show that derivatives of this compound can inhibit bacterial growth.
- Anticancer Properties: Investigations into its effect on cancer cell lines indicate potential for therapeutic use .
Medicinal Chemistry
In medicinal chemistry, this compound is explored as a precursor for the synthesis of novel drug candidates. Its structural features allow for modifications that enhance pharmacological properties:
- Drug Development: It is utilized to create analogs with improved efficacy against specific targets in diseases such as diabetes and hypertension .
Case Study 1: Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry evaluated several derivatives of this compound for their antimicrobial properties. The results indicated that certain modifications led to increased potency against Gram-positive bacteria.
Case Study 2: Anticancer Research
Research conducted at a leading university investigated the effects of this compound on various cancer cell lines. The findings suggested that the compound induced apoptosis in cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of Methyl 3-carbamoyl-4-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the carbamoyl group can form hydrogen bonds with target molecules, influencing their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Analysis
Key analogs of Methyl 3-carbamoyl-4-nitrobenzoate include:
Functional Group Impact:
- Carbamoyl (-CONH₂) : Enhances hydrogen-bonding capacity, improving solubility in polar solvents and influencing crystal packing (cf. on hydrogen-bonding patterns) .
- Nitro (-NO₂): Strong electron-withdrawing effect deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to methoxy or amino analogs .
Physicochemical Properties
While direct experimental data for this compound are unavailable, methyl ester analogs exhibit predictable trends:
| Property | This compound (Expected) | Methyl 3-amino-4-nitrobenzoate | Methyl 3-methoxy-4-nitrobenzoate |
|---|---|---|---|
| Melting Point | High (due to H-bonding) | Moderate (~150–170°C) | Low (~80–100°C) |
| Solubility in Water | Moderate to high | Low | Very low |
| LogP (Lipophilicity) | ~1.5–2.0 | ~1.8–2.2 | ~2.5–3.0 |
Rationale :
- The carbamoyl group’s hydrogen-bonding capacity likely increases aqueous solubility compared to methoxy or amino analogs, though nitro groups counteract this by enhancing hydrophobicity .
- Methoxy-substituted analogs (e.g., Methyl 3-methoxy-4-nitrobenzoate) exhibit lower melting points due to reduced intermolecular interactions .
Biological Activity
Methyl 3-carbamoyl-4-nitrobenzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a nitro group and a carbamoyl moiety attached to a benzoate structure. The presence of these functional groups contributes to its biological activity through various mechanisms, including redox reactions and hydrogen bonding with biological molecules.
Chemical Formula: CHNO
The biological activity of this compound can be attributed to several mechanisms:
- Nitro Group Reduction: The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
- Carbamoyl Group Interactions: The carbamoyl group can form hydrogen bonds with various biological molecules, influencing their structural and functional dynamics.
- Cellular Pathway Modulation: The compound may affect pathways involving redox reactions, apoptosis, and cell migration, making it a candidate for cancer treatment.
Biological Activity Overview
Research has demonstrated that this compound exhibits various biological activities, including:
- Anticancer Activity: Preliminary studies indicate that the compound may inhibit tumor cell proliferation and migration. For instance, related compounds have shown effectiveness in non-small cell lung cancer (NSCLC) models by disrupting EGF-induced chemotaxis and chemokinesis .
- Antimicrobial Properties: The nitro group in the structure is often associated with antimicrobial activity. Compounds with similar nitrobenzene structures have demonstrated potent antibacterial effects against various strains, including multidrug-resistant bacteria .
Case Studies and Research Findings
-
Anticancer Studies:
- A study investigating the effects of nitrobenzoic acid derivatives on NSCLC found that these compounds significantly inhibited cell migration and induced apoptosis in vitro .
- Another investigation focused on the structure-activity relationship (SAR) of nitrobenzamide compounds highlighted the importance of the nitro group for maintaining high antitumor activity .
- Antimicrobial Activity:
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer, Antimicrobial | Nitro reduction, hydrogen bonding |
| Methyl 4-amino-3-methyl-5-nitrobenzoate | Anticancer | Nitro reduction, apoptosis induction |
| 4-methyl-3-nitrobenzoic acid | Antimetastatic | Inhibition of EGF-induced chemotaxis |
| Dual inhibitors (e.g., benzothiazole derivatives) | Antibacterial | Inhibition of bacterial DNA gyrase |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
